
O-Propargyl-Puromycin
描述
O-Propargyl-Puromycin is a synthetic analog of puromycin, a well-known antibiotic that inhibits protein synthesis. This compound is characterized by the presence of an alkyne group, which allows it to participate in click chemistry reactions. This compound is primarily used as a tool in molecular biology to study protein synthesis and to label nascent proteins for imaging and purification purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Propargyl-Puromycin involves the modification of puromycin to introduce an alkyne group. The typical synthetic route includes the following steps:
Protection of Functional Groups: Protecting groups are introduced to the reactive sites of puromycin to prevent unwanted reactions.
Introduction of Alkyne Group: The alkyne group is introduced through a series of chemical reactions, often involving the use of propargyl bromide.
Deprotection: The protecting groups are removed to yield the final product, this compound
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Ribosomal Incorporation Reaction
OPP mimics aminoacyl-tRNA and incorporates into elongating polypeptide chains through ribosomal activity. The reaction mechanism involves:
Structural Determinants :
- The propargyl group at the tyrosine-mimicking position enables downstream click chemistry .
- The dimethyladenine moiety facilitates ribosomal recognition .
Click Chemistry Reactions
OPP’s terminal alkyne group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling detection and isolation of nascent proteins:
Standard CuAAC Protocol
Applications :
- Fluorescence imaging : Alexa Fluor® 555-azide for confocal microscopy .
- Affinity purification : Biotin-azide + streptavidin beads for MS analysis .
Alternative Click Conditions
Condition | Use Case |
---|---|
Copper-Free Click Chemistry | For live-cell imaging (less toxic) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Limited due to slower kinetics |
Enzymatic Inactivation by Puromycin N-Acetyltransferase (PAT)
PAT-expressing cells acetylate OPP, blocking its incorporation into proteins:
Key Findings :
- PAT overexpression reduces OPP labeling by 90% in co-cultures .
- Inactivation is concentration-dependent: 50 μM OPP exceeds PAT’s catalytic capacity .
Stability and Reactivity Under Physiological Conditions
Side Reactions :
- Non-specific binding to thiol-rich proteins in reducing environments .
- Partial oxidation of the alkyne group in prolonged storage .
Comparative Reactivity with Puromycin
科学研究应用
O-Propargyl-Puromycin has a wide range of applications in scientific research:
Protein Synthesis Studies: It is used to label nascent proteins, allowing researchers to study protein synthesis in cells and tissues
Imaging and Purification: The alkyne group enables the visualization and purification of newly synthesized proteins through click chemistry
Biotechnology: It is used in the development of assays to measure protein synthesis rates in various biological systems.
Medical Research: this compound is used to study the regulation of protein synthesis in diseases and to identify potential therapeutic targets.
作用机制
O-Propargyl-Puromycin exerts its effects by mimicking the structure of aminoacyl-tRNA. It binds to the ribosome and incorporates into the nascent polypeptide chain, causing premature termination of protein synthesis. The alkyne group allows for subsequent click chemistry reactions, enabling the visualization and purification of the truncated polypeptides .
相似化合物的比较
Puromycin: The parent compound, which also inhibits protein synthesis but lacks the alkyne group.
Azidohomoalanine (AHA): A methionine analog used in non-radioactive labeling of proteins.
Homopropargylglycine (HPG): Another methionine analog used for similar purposes as AHA.
Uniqueness: O-Propargyl-Puromycin is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This feature makes it a versatile tool for studying protein synthesis and for labeling nascent proteins in a variety of biological systems .
生物活性
O-Propargyl-Puromycin (OP-puro) is a synthetic analog of the antibiotic puromycin, which is widely used in biological research for its ability to inhibit protein synthesis. This compound has gained attention due to its unique properties that allow for the monitoring and labeling of nascent proteins in various biological systems. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 495.53 g/mol
- CAS Number : 1416561-90-4
- Solubility : Soluble in DMSO and PBS (up to 50 mM)
- Purity : ≥ 95% (HPLC)
- Storage Conditions : Store at -20 °C
This compound functions by covalently binding to the C-terminus of elongating polypeptide chains during translation. This action effectively terminates protein synthesis, leading to the production of truncated proteins that can be subsequently detected. The incorporation of OP-puro into proteins can be visualized using Cu(I)-catalyzed click chemistry, allowing researchers to tag these proteins with fluorescent or biotin groups for further analysis.
Comparison with Other Methods
Method | Requires Methionine-Free Medium | Visualization Technique |
---|---|---|
This compound | No | Fluorescence microscopy, flow cytometry |
Azidohomoalanine (AHA) | Yes | Fluorescence microscopy |
Homopropargylglycine (HPG) | Yes | Fluorescence microscopy |
Protein Synthesis Monitoring
This compound is primarily utilized for monitoring newly synthesized proteins in living cells and organisms. Studies have demonstrated its effectiveness in various model organisms, including C. elegans and mammalian cells, making it a versatile tool for protein synthesis analysis.
Case Study: Protein Synthesis in C. elegans
A study by Morral et al. (2020) utilized OP-puro to quantify tissue-specific protein translation in C. elegans. The researchers found that OP-puro could effectively label nascent proteins within specific tissues, providing insights into the dynamics of protein synthesis across different cellular environments .
Imaging Techniques
The ability to visualize nascent protein synthesis using OP-puro has been enhanced through click chemistry techniques. For instance, Liu et al. (2012) introduced a method for imaging protein synthesis that involves tagging newly synthesized proteins with fluorescent dyes via Cu(I)-catalyzed reactions . This approach has significant implications for studying cellular processes in real-time.
Biological Activity and Implications
This compound's inhibition of protein synthesis has broader implications beyond basic research. Its potential applications include:
- Cancer Research : Understanding the regulation of protein synthesis in cancer cells can lead to novel therapeutic strategies.
- Stem Cell Biology : Investigating protein synthesis rates in stem cells may reveal insights into stem cell differentiation and function .
- Infectious Diseases : OP-puro can be used to explore how pathogens manipulate host cell protein synthesis during infection.
Related Research Findings
- Immunology : Studies have shown that OP-puro can aid in understanding immune responses by tracking the synthesis of specific proteins involved in inflammation and immune signaling pathways .
- Neuroscience : Research indicates that OP-puro can be used to study neuronal signaling by labeling proteins critical for neurotransmission .
常见问题
Basic Research Questions
Q. What is the standard protocol for detecting nascent polypeptide chains using O-Propargyl-Puromycin in live-cell or in vivo models?
- Methodological Answer : OP-Puro is administered intraperitoneally (e.g., 100 μL of 20 mM solution in PBS for mice) to label nascent proteins. After a defined incubation period (e.g., 30–60 minutes), tissues are harvested, and click chemistry is performed using azide-conjugated fluorophores (e.g., Alexa Fluor 488-azide) to visualize labeled polypeptides via confocal microscopy. Controls include PBS-injected animals to confirm specificity . For cell cultures, OP-Puro is added directly to media (1–10 μM, depending on cell type), followed by fixation and click-based conjugation for fluorescence detection .
Q. What experimental controls are critical when using OP-Puro to ensure specificity in translation assays?
- Methodological Answer : Essential controls include:
- Negative controls : Untreated samples or PBS-injected subjects to rule out autofluorescence.
- Pharmacological inhibition : Co-treatment with translation inhibitors (e.g., cycloheximide) to confirm OP-Puro incorporation is translation-dependent.
- Competition assays : Pre-treatment with excess puromycin to block OP-Puro binding to ribosomes.
- Technical controls : Omission of click reagents to validate signal specificity .
Advanced Research Questions
Q. How can tissue-specific translation rates be quantified using OP-Puro in complex organisms (e.g., C. elegans or mice)?
- Methodological Answer :
- Mutant selection : Use tissue-specific permeable mutants (e.g., cuticle-defective C. elegans) to enhance OP-Puro uptake in target tissues.
- Dose optimization : Titrate OP-Puro concentrations to balance detection sensitivity and cytotoxicity (e.g., 0.5–2 mM in C. elegans).
- Spatial resolution : Combine OP-Puro labeling with tissue-specific markers (e.g., germline GFP reporters) and confocal z-stack imaging to quantify fluorescence intensity per tissue region.
- Normalization : Express OP-Puro signal relative to total protein content or ribosomal RNA levels to account for tissue heterogeneity .
Q. How should researchers resolve discrepancies between OP-Puro-based translation rates and ribosome profiling (Ribo-seq) data?
- Methodological Answer : Discrepancies may arise due to:
- Technical factors : OP-Puro labels all actively translating ribosomes, while Ribo-seq biases toward protected mRNA fragments. Normalize OP-Puro data to ribosome density (RPKM) from Ribo-seq.
- Dynamic range : OP-Puro detects acute translation changes (minutes), whereas Ribo-seq reflects steady-state levels (hours). Synchronize timepoints and use complementary assays (e.g., [³H]-leucine incorporation) for validation.
- Tissue/cell heterogeneity : Apply single-cell RNA-seq or microdissection to align OP-Puro signals with transcript-specific ribosome occupancy .
Q. What strategies optimize OP-Puro use for longitudinal studies of protein synthesis in aging models?
- Methodological Answer :
- Dosing schedule : Use pulsed administration (e.g., weekly injections) to avoid chronic toxicity. Monitor body weight and survival rates to adjust dosages.
- Tissue clearance : Measure OP-Puro half-life in target tissues via LC-MS to determine optimal labeling windows.
- Multi-omics integration : Pair OP-Puro data with proteomics (e.g., SILAC) and transcriptomics to distinguish translational efficiency from transcriptional changes .
Q. Data Analysis & Experimental Design
Q. How to design a robust study analyzing translational dysregulation in stress responses using OP-Puro?
- Methodological Answer :
- Hypothesis-driven cohorts : Include groups exposed to stressors (e.g., heat shock, oxidative stress) and controls. Use ≥3 biological replicates to account for variability.
- Time-course experiments : Collect samples at multiple timepoints (e.g., 0, 30, 60 minutes post-stress) to capture dynamic translation changes.
- Statistical power : Perform a priori power analysis using pilot data to determine sample sizes (e.g., G*Power software).
- Blinded analysis : Mask treatment groups during image quantification to reduce bias .
Q. What are the limitations of OP-Puro in quantifying translation in non-dividing or quiescent cells?
- Methodological Answer :
- Low signal-to-noise : Quiescent cells exhibit reduced translation; increase OP-Puro incubation time or concentration (empirically optimized).
- Cellular toxicity : Validate viability via ATP assays or propidium iodide staining post-treatment.
- Alternative markers : Combine OP-Puro with orthogonal methods (e.g., FUNCAT) for cross-validation .
属性
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIGWQNNSJLQK-IYRMOJGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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